

understanding the chemical structure of Ripk1-IN-19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ripk1-IN-19*

Cat. No.: *B12373816*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Activity of **Ripk1-IN-19**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ripk1-IN-19**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It includes a detailed summary of its chemical properties, biological activity, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for professionals engaged in inflammation research and the development of novel therapeutics targeting necroptosis and other RIPK1-mediated signaling pathways.

Chemical Structure and Properties

Ripk1-IN-19 is a small molecule inhibitor designed for high selectivity towards RIPK1.

- IUPAC Name: (Not publicly available)
- CAS Number: 2763831-43-0
- Molecular Formula: (Not publicly available)
- Molecular Weight: (Not publicly available)

(Note: Specific structural details beyond its classification as a selective RIPK1 inhibitor are proprietary and not fully disclosed in public literature.)

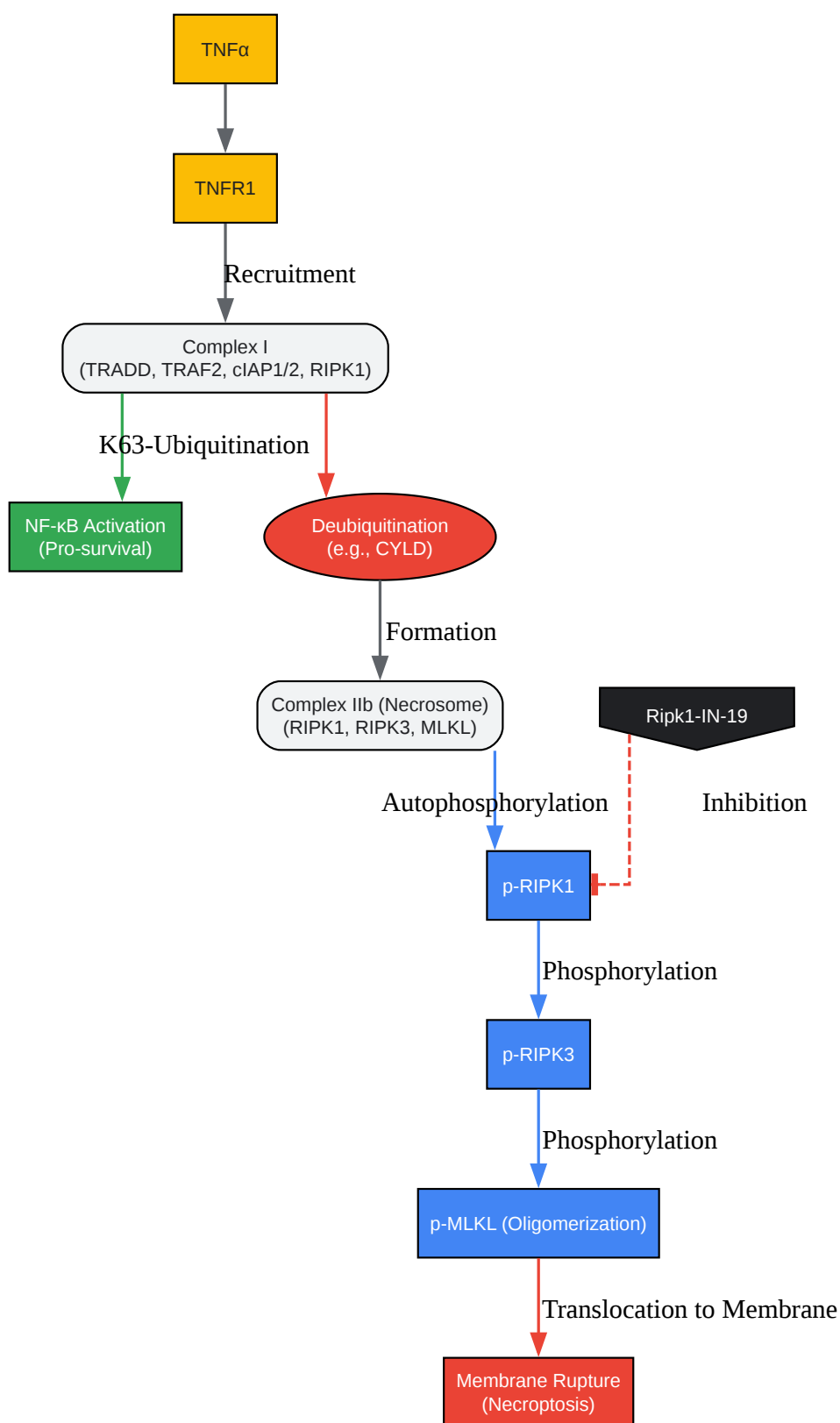
Quantitative Biological Activity

Ripk1-IN-19 demonstrates potent inhibition of RIPK1 kinase activity and effectively protects against necroptotic cell death in various cell lines. Its selectivity profile indicates minimal activity against other members of the RIP kinase family.[1]

Parameter	Species	Value	Assay Type / Cell Line	Reference
IC50 (RIPK1)	Human	15 nM	In vitro kinase assay	[1]
EC50 (Necroptosis)	Human	47.8 pM	TNF α -induced necroptosis in U937 cells	[1]
EC50 (Necroptosis)	Murine	75.3 pM	TNF α -induced necroptosis in J774A.1 cells	[1]
EC50 (Necroptosis)	Murine	10.2 pM	TNF α -induced necroptosis in L929 cells	[1]
Selectivity (RIPK2)	N/A	No obvious activity	In vitro kinase assay	[1]
Selectivity (RIPK3)	N/A	No obvious activity	In vitro kinase assay	[1]
Selectivity (RIPK4)	N/A	No obvious activity	In vitro kinase assay	[1]

Signaling Pathway of RIPK1 in Necroptosis

RIPK1 is a critical serine/threonine kinase that functions as a central node in cell death and survival signaling pathways initiated by tumor necrosis factor receptor 1 (TNFR1).[2][3] Under conditions that inhibit apoptosis, RIPK1 kinase activity can trigger a form of programmed necrosis called necroptosis. This pathway involves the sequential activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5]



[Click to download full resolution via product page](#)

Caption: RIPK1-mediated necroptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RIPK1 inhibitors like **Ripk1-IN-19**.

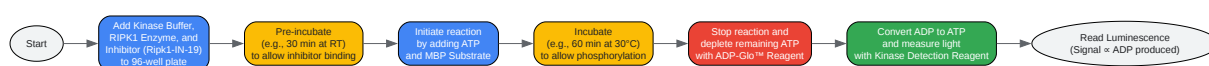
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphotransferase reaction.

Materials:

- Recombinant human RIPK1 enzyme (e.g., BPS Bioscience, #79560)[6]
- Kinase substrate: Myelin Basic Protein (MBP)[6]
- ATP solution (500 μM)[6]
- Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]
- **Ripk1-IN-19** or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[6]
- White, opaque 96-well plates

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.

Procedure:

- Prepare serial dilutions of **Ripk1-IN-19** in Kinase Assay Buffer.
- To the wells of a 96-well plate, add 5 μ L of the diluted inhibitor. For control wells, add 5 μ L of buffer (for no-inhibitor control) or a known inhibitor (positive control).
- Add 20 μ L of a solution containing the RIPK1 enzyme diluted in Kinase Assay Buffer.
- Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.^{[8][9]}
- Initiate the kinase reaction by adding 25 μ L of a solution containing ATP and MBP substrate diluted in Kinase Assay Buffer. The final reaction volume is 50 μ L.
- Incubate the plate for 60 minutes at 30°C.
- Stop the kinase reaction by adding 25 μ L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any unconsumed ATP.
- Add 50 μ L of Kinase Detection Reagent to convert the ADP generated into ATP and subsequently generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by TNF α in the presence of a pan-caspase inhibitor.

Materials:

- Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., U937, HT-29)^{[8][9]}
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Human or mouse TNF α (e.g., 20 ng/mL final concentration)[8][9]
- Pan-caspase inhibitor: z-VAD-fmk (50 μ M final concentration)[8][9]
- **Ripk1-IN-19** or other test compounds
- Cell viability/death reagent: Sytox™ Green (or similar membrane-impermeant DNA dye)
- 96-well clear-bottom cell culture plates

Procedure:

- Seed MEFs in a 96-well plate at a density of approximately 300,000 cells/well and allow them to adhere overnight.[8][9]
- The next day, prepare serial dilutions of **Ripk1-IN-19** in cell culture medium.
- Pre-treat the cells by adding the diluted compounds to the wells. Also add the pan-caspase inhibitor z-VAD-fmk to all wells designated for necroptosis induction.[8][9]
- Incubate the plate for 30 minutes at 37°C.[8][9]
- Induce necroptosis by adding TNF α to the appropriate wells. Include untreated and vehicle-treated controls.
- Add the Sytox Green reagent to all wells according to the manufacturer's protocol.
- Incubate the plate for 24 hours at 37°C.[8][9]
- Measure cell death by reading the fluorescence of Sytox Green on a plate reader (Excitation/Emission ~485/520 nm). Fluorescence intensity is directly proportional to the number of necroptotic cells with compromised membrane integrity.
- Calculate EC50 values by plotting the percentage of cell death inhibition against the logarithm of the inhibitor concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- To cite this document: BenchChem. [understanding the chemical structure of Ripk1-IN-19]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373816#understanding-the-chemical-structure-of-ripk1-in-19]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com